4-(4-Methylphenyl)azetidin-2-one
Overview
Description
4-(4-Methylphenyl)azetidin-2-one is a compound belonging to the azetidinone family, which is characterized by a four-membered lactam ring Azetidinones are known for their significant biological activities and are often used as intermediates in the synthesis of various pharmaceuticals
Mechanism of Action
Target of Action
It is known that azetidin-2-one derivatives have been used in the development of various biologically active compounds .
Mode of Action
It has been suggested that azetidin-2-one derivatives can act as dual inhibitors of hhdac6 and hhdac8, which are histone deacetylases involved in cancer progression .
Biochemical Pathways
Given the potential inhibitory action on hhdac6 and hhdac8, it can be inferred that this compound may influence histone acetylation and gene expression .
Result of Action
Based on its potential inhibitory action on hhdac6 and hhdac8, it can be inferred that this compound may have effects on gene expression and cellular proliferation .
Biochemical Analysis
Biochemical Properties
4-(4-Methylphenyl)azetidin-2-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. Studies have shown that this compound can interact with various biomolecules, including enzymes involved in cell cycle regulation and apoptosis . For instance, this compound has been observed to inhibit certain cell cycle genes, leading to the induction of apoptosis in neoplastic cells . These interactions are crucial for understanding the compound’s potential as an anticancer agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce apoptosis in SiHa and B16F10 cells by modulating the expression of genes involved in cytoskeleton regulation and apoptosis . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby altering metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound has been found to interact with the colchicine binding site of human α/β-tubulin, which is crucial for its mechanism of action . This interaction involves the amino acids outlining the binding site, leading to the inhibition of tubulin polymerization and subsequent disruption of the cytoskeleton. Additionally, this compound can inhibit or activate enzymes, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound’s stability can influence its efficacy and potency in biochemical assays. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects on cellular processes . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in vitro.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to increased cytotoxicity and apoptosis . At high doses, this compound may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects have been observed, indicating that a certain concentration of the compound is required to achieve significant biological activity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound has been shown to affect metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels, influencing cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and localization within cells . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoskeleton, where it disrupts tubulin polymerization and affects cell structure and function. Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenyl)azetidin-2-one typically involves a multicomponent reaction. One common method includes the reaction of 4-methylbenzaldehyde, aniline, and chloroacetyl chloride in the presence of a base such as triethylamine . This one-pot synthesis is efficient and yields the desired azetidinone derivative under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methylphenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the azetidinone ring into amines or other reduced forms.
Substitution: The azetidinone ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution reactions can produce a variety of substituted azetidinones .
Scientific Research Applications
4-(4-Methylphenyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Comparison with Similar Compounds
- 3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 3-(Furan-2-yl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 4-(4-Methoxyphenyl)-3-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 3-(3,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 4,4-Bis(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
Uniqueness: 4-(4-Methylphenyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other azetidinones, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities that make it valuable in medicinal chemistry .
Properties
IUPAC Name |
4-(4-methylphenyl)azetidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-2-4-8(5-3-7)9-6-10(12)11-9/h2-5,9H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSYEWYRLCXGMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509523 | |
Record name | 4-(4-Methylphenyl)azetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21161-19-3 | |
Record name | 4-(p-Tolyl)-2-azetidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21161-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Methylphenyl)azetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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